molecular formula C2H6OPS2- B14761595 o-Methyl methylphosphonodithioate CAS No. 993-44-2

o-Methyl methylphosphonodithioate

Cat. No.: B14761595
CAS No.: 993-44-2
M. Wt: 141.18 g/mol
InChI Key: RGJVFLINCDNJLQ-UHFFFAOYSA-M
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Description

o-Methyl methylphosphonodithioate (IUPAC name: S-(N-Methoxycarbonyl-N-methylcarbamoylmethyl) this compound) is an organophosphorus compound primarily used as a pesticide. It is characterized as a colorless solid with a melting point of 36°C and a refractive index of $ n_D $ (exact value unspecified) . Structurally, it features a methyl group attached to the oxygen atom of the phosphonodithioate core and a complex S-substituent (N-methoxycarbonyl-N-methylcarbamoylmethyl group). This compound is notable for its systemic insecticidal properties, targeting pests through acetylcholinesterase inhibition or other biochemical pathways .

Properties

CAS No.

993-44-2

Molecular Formula

C2H6OPS2-

Molecular Weight

141.18 g/mol

IUPAC Name

methoxy-methyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C2H7OPS2/c1-3-4(2,5)6/h1-2H3,(H,5,6)/p-1

InChI Key

RGJVFLINCDNJLQ-UHFFFAOYSA-M

Canonical SMILES

COP(=S)(C)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl methylphosphonodithioate typically involves the reaction of methylphosphonic dichloride with methanethiol in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions: o-Methyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithioate group to thiols.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phosphonodithioates.

Scientific Research Applications

Chemistry: o-Methyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters, which are valuable intermediates in the synthesis of various organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in phosphorus metabolism.

Medicine: Research is ongoing to explore the potential of this compound in developing novel pharmaceuticals, especially as inhibitors of specific enzymes that play a role in disease pathways.

Industry: The compound is used in the production of pesticides and herbicides, leveraging its ability to inhibit key enzymes in pests and weeds.

Mechanism of Action

The mechanism of action of o-Methyl methylphosphonodithioate involves its interaction with enzyme active sites, where it can form covalent bonds with serine residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Phosphonodithioates

Compound Name Phosphorus Alkyl Group S-Substituent Insecticidal Efficacy (% Kill) Soil Stability (Half-Life)
This compound Methyl N-Methoxycarbonyl-N-methylcarbamoylmethyl Not reported Moderate (data needed)
S-(o-Tolyl) O-phenyl methylphosphonodithioate Methyl o-Tolyl 80% at 10 ppm High (>30 days)
S-(p-Tertiary butyl phenyl) ethylphosphonodithioate Ethyl p-Tertiary butyl phenyl 100% at 10 ppm Very high (>60 days)
Dimethoate Methyl 2-Methylamino-2-oxoethyl Systemic activity Low (rapid hydrolysis)

Table 2: Impact of O-Methylation on Activity (from )

Compound ID O-Methyl Groups Activity Status
11 0 Inactive
17, 19 2 Active
21 4 Inactive

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